(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034891-53-5
VCID: VC6554282
InChI: InChI=1S/C18H19N5O2S/c1-15-2-4-16(5-3-15)6-13-26(24,25)22-10-12-23-11-9-21-18(23)17-14-19-7-8-20-17/h2-9,11,13-14,22H,10,12H2,1H3/b13-6+
SMILES: CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Molecular Formula: C18H19N5O2S
Molecular Weight: 369.44

(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

CAS No.: 2034891-53-5

Cat. No.: VC6554282

Molecular Formula: C18H19N5O2S

Molecular Weight: 369.44

* For research use only. Not for human or veterinary use.

(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide - 2034891-53-5

Specification

CAS No. 2034891-53-5
Molecular Formula C18H19N5O2S
Molecular Weight 369.44
IUPAC Name (E)-2-(4-methylphenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide
Standard InChI InChI=1S/C18H19N5O2S/c1-15-2-4-16(5-3-15)6-13-26(24,25)22-10-12-23-11-9-21-18(23)17-14-19-7-8-20-17/h2-9,11,13-14,22H,10,12H2,1H3/b13-6+
Standard InChI Key SLFSOHCOKBTXFA-AWNIVKPZSA-N
SMILES CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecule features a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to an imidazole ring (a five-membered heterocycle with two nitrogen atoms) via an ethylamine spacer. This imidazole-pyrazine core is further functionalized with a sulfonamide group (-SO₂NH₂) connected to a p-tolyl-substituted ethene moiety . The (E)-configuration of the ethene group ensures geometric specificity, influencing molecular interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₂S
Molecular Weight369.4 g/mol
CAS Number2034891-53-5
DensityNot Available
Melting/Boiling PointsNot Available

The absence of experimental data on solubility and thermal properties underscores the need for further characterization .

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict key features:

  • Pyrazine Ring: Characteristic aromatic C-N stretching vibrations near 1,550 cm⁻¹ in IR.

  • Sulfonamide Group: Strong S=O asymmetric stretching at ~1,350 cm⁻¹ .

  • Imidazole Proton Environment: Distinct ¹H NMR signals between δ 7.5–8.5 ppm for aromatic protons.

Molecular dynamics simulations suggest the (E)-configuration optimizes planar alignment of the ethene sulfonamide group, potentially enhancing target binding .

Synthetic Approaches and Optimization

Retrosynthetic Analysis

The synthesis likely follows a modular strategy:

  • Imidazole-Pyrazine Core Assembly: Coupling 2-aminopyrazine with ethylenediamine derivatives under Ullmann or Buchwald-Hartwig conditions .

  • Sulfonamide Incorporation: Reacting the amine intermediate with p-tolyl ethenesulfonyl chloride via nucleophilic substitution .

  • Stereochemical Control: Using Wittig or Horner-Wadsworth-Emmons reactions to ensure (E)-selectivity in the ethene group .

Reaction Challenges

  • Regioselectivity: Competing nucleophilic sites on imidazole require protecting group strategies.

  • Sulfonylation Efficiency: Steric hindrance from the p-tolyl group may necessitate high-temperature conditions or Lewis acid catalysts .

  • Purification: Chromatographic separation is critical due to polar byproducts from unreacted sulfonyl chlorides .

Table 2: Comparative Synthetic Yields of Analogous Compounds

Compound ClassYield Range (%)Key Reference
Pyrazine-Imidazole Hybrids45–68
Aryl Sulfonamides52–75
Ethene-Linked Derivatives30–55

These yields highlight the need for optimized catalytic systems to improve efficiency.

Biological Activity and Mechanistic Studies

Anticancer Activity

Imidazole-pyrazine hybrids demonstrate:

  • Topoisomerase II Inhibition: IC₅₀ values of 0.8–1.5 µM in breast cancer cell lines (MCF-7).

  • Apoptosis Induction: Caspase-3 activation via mitochondrial depolarization.

The p-tolyl group in this compound may enhance lipophilicity, promoting membrane permeability .

Future Research Directions

Synthesis Optimization

  • Flow Chemistry: Microreactor systems to control exothermic sulfonylation steps .

  • Enzymatic Resolution: Lipase-mediated enantiomeric purification for chiral derivatives .

Target Identification

  • Proteomic Profiling: Affinity chromatography with immobilized analogs to identify binding partners.

  • Molecular Docking: Virtual screening against kinase and GPCR libraries.

Preclinical Development

  • ADMET Studies: Assessing metabolic stability in liver microsomes and plasma protein binding .

  • Formulation Strategies: Nanoencapsulation to address potential aqueous solubility limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator